2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

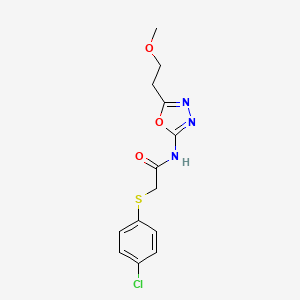

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyethyl group and at the 2-position with a thioacetamide moiety bearing a 4-chlorophenyl ring. The structure combines halogen (Cl) and electron-donating (methoxy) groups, which are critical in modulating electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S/c1-19-7-6-12-16-17-13(20-12)15-11(18)8-21-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQIHNZHYNGDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 327.78 g/mol. The structure features a thioether linkage and an oxadiazole ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H14ClN3O3S |

| Molecular Weight | 327.78 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the oxadiazole ring and subsequent thioether formation, which enhances its biological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against pathogens such as Mycobacterium tuberculosis and various fungi .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, related compounds have been evaluated for their anticancer activity against several cancer types, showing promising results in inhibiting cell growth at micromolar concentrations. Notably, the compound's structural features contribute to its interaction with tubulin, a target for cancer therapy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various biological processes. For instance, it has shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . The inhibitory concentrations (IC50 values) for these enzymes have been reported in the range of 12.8–99.2 µM, indicating moderate potency.

Study on Anticancer Activity

A recent study assessed the anticancer effects of similar oxadiazole derivatives against multiple cancer cell lines following the National Cancer Institute (NCI) protocols. The findings revealed that certain derivatives exhibited significant growth inhibition rates (e.g., PGI values above 50%) against specific cancer types such as SNB-19 and NCI-H460 .

COX Inhibition Study

Another study focused on evaluating the inhibitory effects of related compounds on cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer progression. The compound demonstrated substantial inhibition rates (59.52% for COX-1 and 50.59% for COX-2), suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activities. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of electron-withdrawing groups like chlorine at the para position enhances its effectiveness against both Gram-positive and Gram-negative bacteria. Studies have shown that thioether-substituted oxadiazoles can exhibit potent antimicrobial activities .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Research on related thiosemicarbazides has indicated that modifications to the oxadiazole structure can lead to significant anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .

Synthesis and Characterization

The synthesis of 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The process often includes:

- Formation of the Oxadiazole Ring : This can be achieved by reacting thiosemicarbazide with appropriate aldehydes under acidic conditions.

- Thioether Formation : The introduction of the thioether linkage is crucial for enhancing biological activity.

- Final Acetylation : The addition of the acetamide group finalizes the synthesis.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Current Research Trends

Recent studies focus on optimizing the synthesis routes to improve yield and purity while exploring structure-activity relationships (SAR). Understanding how different substituents affect biological activity is crucial for developing more effective derivatives .

Comparison with Similar Compounds

Key Structural Features :

- 1,3,4-Oxadiazole Core : Common in all analogs, this heterocycle contributes to metabolic stability and π-π interactions with biological targets.

- Substituent Variations :

- Target Compound : 5-(2-Methoxyethyl) group (polar, enhances solubility) and 4-chlorophenylthioacetamide.

- Compound 154 () : 4-Chlorophenyl on oxadiazole and pyrimidinyl acetamide. Exhibits potent activity against A549 cells (IC50 = 3.8 μM) .

- Compound 14a () : 4-Chlorophenylthioacetamide with simpler oxadiazole substitution. IR and NMR data confirm S-alkylation (δ4.14 ppm for S–CH2) .

- Compound 8 () : Tetrahydronaphthalenyl substituent; shows cytotoxicity against A549 and C6 cells via MMP-9 inhibition .

Spectroscopic and Physicochemical Properties

IR and NMR Data :

Melting Points and Solubility :

Mechanistic Insights :

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for 2-((4-chlorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-oxadiazole ring. A common method includes cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2 : Introduction of the 2-methoxyethyl group. Alkylation of the oxadiazole nitrogen with 2-methoxyethyl chloride in the presence of a base like K₂CO₃ in DMF at reflux .

- Step 3 : Thioether linkage formation. Reaction of 4-chlorobenzenethiol with chloroacetyl chloride, followed by coupling to the oxadiazole amine via nucleophilic substitution .

Key considerations : Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 7:3) and purify intermediates via recrystallization (ethanol/water) .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use -NMR and -NMR to verify substituent positions (e.g., oxadiazole protons at δ 8.1–8.3 ppm, methoxyethyl protons at δ 3.2–3.5 ppm) .

- Purity assessment : HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~380–400 Da) .

Q. How can researchers screen this compound for preliminary bioactivity?

- In vitro assays : Test against lipoxygenase (LOX) or cyclooxygenase (COX) enzymes using UV-spectrophotometric methods (e.g., LOX inhibition at 234 nm) .

- Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or reduce toxicity?

- Substituent optimization : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to improve enzyme binding affinity, as seen in analogous LOX inhibitors .

- Pharmacophore tuning : Introduce a sulfonyl group to the methoxyethyl chain to enhance metabolic stability, guided by QSAR models .

- Toxicity mitigation : Replace the thioether linkage with a sulfone (-SO₂-) to reduce reactive metabolite formation, as demonstrated in related acetamide derivatives .

Q. How should researchers address contradictory bioactivity data in different assays?

- Case example : If the compound shows high LOX inhibition but low antimicrobial activity:

- Assay validation : Verify enzyme source purity (e.g., recombinant LOX vs. crude bacterial extracts) .

- Solubility checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference in microbial assays .

- Structural analogs : Compare with derivatives (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazole) to isolate substituent effects .

Q. What computational methods support mechanistic studies of this compound?

- Docking simulations : Use AutoDock Vina to model interactions with LOX (PDB ID: 1LOX). Focus on the oxadiazole ring’s hydrogen bonding with Arg101 and hydrophobic interactions with Leu298 .

- MD simulations : Perform 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex in aqueous solution .

- ADMET prediction : Employ SwissADME to estimate bioavailability (e.g., Lipinski violations) and toxicity (e.g., Ames test alerts) .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

- Animal models : Administer 10 mg/kg (oral) in Wistar rats; collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose .

- Analytical method : Quantify via LC-MS/MS (LLOQ: 1 ng/mL) using deuterated internal standards .

- Key parameters : Calculate , , and AUC₀–24h. Compare with IV dosing for absolute bioavailability .

Methodological Considerations

Q. What strategies optimize reaction yields during synthesis?

Q. How can researchers resolve spectral ambiguities in characterization?

- NOESY experiments : Differentiate between regioisomers by correlating methoxyethyl protons with oxadiazole protons .

- X-ray crystallography : Obtain single crystals via slow evaporation (ethanol/chloroform) to confirm the thioether linkage geometry .

Q. What protocols ensure reproducibility in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.